molecular formula C20H22N2O3S B11051118 4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide

4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide

Cat. No.: B11051118
M. Wt: 370.5 g/mol
InChI Key: OCLPFUTTYROPNC-UHFFFAOYSA-N
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Description

4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonamide Formation:

    Coupling Reactions: The final step involves coupling the pyrrolidinone and sulfonamide intermediates with the tetrahydronaphthalene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an enzyme inhibitor or receptor ligand.

    Medicine: Possible applications in drug development, particularly for conditions where sulfonamides are effective.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide would depend on its specific interactions with biological targets. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The molecular targets could include bacterial enzymes, human enzymes, or receptors involved in various physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antibiotic properties.

    N-(2-naphthyl)sulfonamide: Another sulfonamide with a naphthalene moiety, used in various chemical applications.

Uniqueness

4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide is unique due to its combination of a pyrrolidinone ring, a tetrahydronaphthalene moiety, and a sulfonamide group. This unique structure may confer specific biological activities or chemical properties not found in simpler sulfonamides.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

4-(5-oxopyrrolidin-3-yl)-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H22N2O3S/c23-20-12-17(13-21-20)15-6-9-19(10-7-15)26(24,25)22-18-8-5-14-3-1-2-4-16(14)11-18/h5-11,17,22H,1-4,12-13H2,(H,21,23)

InChI Key

OCLPFUTTYROPNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4

Origin of Product

United States

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